REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.P(=O)(O)(O)O.[CH3:20][O:21][C:22]1[CH:36]=[CH:35][C:25]([C:26]([NH:28][CH2:29][CH2:30][CH2:31][C:32](O)=[O:33])=[O:27])=[CH:24][CH:23]=1>>[CH3:20][O:21][C:22]1[CH:36]=[CH:35][C:25]([C:26]([N:28]2[CH2:29][CH2:30][CH2:31][C:32]2=[O:33])=[O:27])=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)NCCCC(=O)O)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
subsequently treated with ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase is washed first with cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with cold sodium bicarbonate solution and finally again with water and dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)N2C(CCC2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |